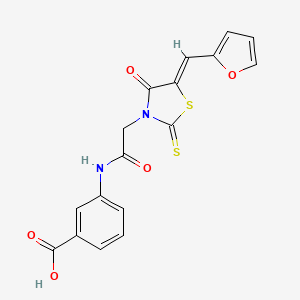

(Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid

Description

Properties

IUPAC Name |

3-[[2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O5S2/c20-14(18-11-4-1-3-10(7-11)16(22)23)9-19-15(21)13(26-17(19)25)8-12-5-2-6-24-12/h1-8H,9H2,(H,18,20)(H,22,23)/b13-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRKFDMSHWLZQB-JYRVWZFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the thioxothiazolidinone core, which is then functionalized with a furan-2-ylmethylene group. The final step involves the acylation of the intermediate with benzoic acid derivatives under controlled conditions .

Industrial Production Methods

This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and purity of the final product .

Chemical Reactions Analysis

Table 1: Key Synthetic Parameters

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Knoevenagel Condensation | NaOH (cat.), EtOH, reflux, 6 hr | 78–85% | |

| Amide Coupling | EDCI, HOBt, DMF, RT, 12 hr | 65–72% |

Thiazolidinone Ring Reactivity

-

Thioxo Group (C=S) :

The thioxo moiety undergoes nucleophilic substitution with amines or alcohols under acidic conditions. For example, reaction with methylamine generates a thiourea derivative . -

Exocyclic Double Bond :

The α,β-unsaturated ketone system participates in Michael additions. Reaction with thiophenol yields a dihydrothiazole adduct .

Table 2: Reactions of the Thiazolidinone Core

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | CH3NH2, HCl, MeOH, 50°C | Thiourea derivative | |

| Michael Addition | PhSH, K2CO3, DMF, RT | Dihydrothiazole adduct |

Benzoic Acid and Acetamido Moieties

-

Carboxylic Acid Group :

The benzoic acid moiety forms esters (e.g., methyl ester) via Fischer esterification (H2SO4/MeOH) or amides with primary amines. -

Acetamido Linker :

Hydrolysis under acidic (HCl/H2O) or basic (NaOH/EtOH) conditions cleaves the amide bond, regenerating the amine and carboxylic acid .

Biological Activity and Target Interactions

-

Antimicrobial Activity : Rhodanine-furan conjugates inhibit bacterial glutamate racemase via covalent modification of active-site cysteine residues .

-

Antidiabetic Potential : Analogous compounds activate PPAR-γ, enhancing insulin sensitivity .

Stability and Degradation Pathways

-

Photodegradation : The exocyclic double bond undergoes [2+2] cycloaddition under UV light, forming a cyclobutane derivative .

-

Oxidative Degradation : Reaction with H2O2 oxidizes the thioxo group to a sulfonic acid (-SO3H) .

Analytical Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| IR Spectroscopy | ν(C=O) 1680 cm⁻¹, ν(C=S) 1220 cm⁻¹ | |

| NMR (1H) | δ 8.2 (s, 1H, NH), δ 7.8–6.5 (m, 7H, Ar-H) | |

| HPLC | Retention time: 12.3 min (C18, MeCN/H2O 60:40) |

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Thiazolidinone Core

Furan vs. Indole Substituents

- Example Compound: (Z)-3-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (CAS: N/A) Key Differences: Replacing furan with indole introduces a bulkier, aromatic heterocycle. aureus and C. albicans) . Activity: Indole-containing derivatives (e.g., 5b, 5h in ) showed superior antimicrobial efficacy compared to furan analogs, likely due to improved membrane penetration .

Furan vs. Fluorobenzylidene Substituents

- Example Compound : (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one derivatives (CAS: N/A)

- Key Differences : Fluorine substitution enhances electronegativity and metabolic stability. These compounds exhibited anticancer activity (IC₅₀: 10–25 µM against MCF-7 cells) via inhibition of tubulin polymerization .

- Synthesis : Prepared via condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde, followed by coupling to benzenesulfonamide derivatives .

Variations in the Linker and Terminal Groups

Acetamido Linker vs. Butanamido Linker

- Example Compound: (Z)-2-(4-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid (CAS: 300378-11-4) Key Differences: A longer butanamido linker increases flexibility and may alter binding kinetics.

Benzoic Acid vs. Phenylacetic Acid Terminus

- Example Compound : (Z)-2-(5-((5-(4-(Ethoxycarbonyl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid (CAS: 875286-76-3)

Biological Activity

(Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a thioxothiazolidinone moiety, which is known for its diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 269.3 g/mol. The presence of the furan ring contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis involves the condensation of furan-2-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction typically employs sodium hydroxide or potassium carbonate as a base in polar solvents like ethanol or methanol. This method has been optimized for yield and purity, making it suitable for both laboratory and industrial applications .

Anticancer Properties

Research has demonstrated that derivatives of thioxothiazolidinones exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 7.0 |

| Compound B | MDA-MB-231 (breast cancer) | 6.42 |

| Compound C | HL-60 (leukemia) | 5.31 |

These compounds induce apoptosis and inhibit cell proliferation by disrupting microtubule dynamics, which is crucial for mitosis .

Antimicrobial Activity

The compound's antimicrobial potential has also been explored. In vitro studies indicate that derivatives exhibit selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains. The minimal inhibitory concentrations (MICs) varied significantly among tested compounds, suggesting the importance of structural modifications in enhancing bioactivity .

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit specific enzymes involved in disease pathways. For example, it has been evaluated as an inhibitor of protein tyrosine phosphatase type IVA, with an IC50 value reported at 18 nM . This inhibition can lead to altered signaling pathways associated with cancer progression.

Case Studies

- Cancer Treatment : In a study involving the treatment of A549 lung cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like gefitinib .

- Antimicrobial Screening : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that structural modifications could enhance their antibacterial properties significantly .

Q & A

Q. What are the established synthetic routes for preparing (Z)-3-(2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer : The compound is typically synthesized via a multi-step approach:

Thiazolidinone Core Formation : React (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with furan-2-carbaldehyde under acidic conditions (e.g., glacial acetic acid and sodium acetate) to form the 5-(furan-2-ylmethylene)thiazolidinone intermediate. Reflux conditions (3–4 hours) are critical for achieving the Z-configuration, as confirmed by NMR coupling constants .

Acetamido-Benzoic Acid Conjugation : Couple the thiazolidinone intermediate with 3-aminobenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Purification via recrystallization (methanol/water) yields the final product.

Key Considerations :

- Stereoselectivity : The Z-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and the furan oxygen, as observed in analogous thiazolidinone derivatives .

- Yield Optimization : Sodium acetate acts as both a base and a dehydrating agent, enhancing imine formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish its critical functional groups?

Methodological Answer : A combination of spectroscopic methods is essential:

| Technique | Key Markers | Evidence Source |

|---|---|---|

| FT-IR | - 1700–1680 cm⁻¹ (C=O, thiazolidinone) - 1610–1590 cm⁻¹ (C=N, imine) - 1250 cm⁻¹ (C=S) | |

| ¹H-NMR | - δ 7.2–7.8 ppm (furan protons) - δ 3.8–4.2 ppm (thiazolidinone CH₂) - Coupling constants (J ≈ 12 Hz for Z-configuration) | |

| UV-Vis | λmax ~350 nm (π→π* transition of conjugated enone system) | |

| Elemental Analysis | Confirm C, H, N, S within ±0.3% of theoretical values |

Data Interpretation : Discrepancies in C=O stretching frequencies (e.g., shifts >10 cm⁻¹) may indicate solvent polarity effects or hydrogen bonding variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming the Z-configuration of the furan-2-ylmethylene moiety?

Methodological Answer : Contradictions often arise from overlapping signals or solvent-induced shifts. Use these strategies:

- Comparative NMR Analysis : Compare coupling constants (J) of the exocyclic double bond with Z/E analogs. For Z-isomers, J values typically range 10–12 Hz due to restricted rotation .

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, as demonstrated for related thiazolidinone derivatives .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR/IR spectra and validate experimental data .

Case Study : In a 2024 study, conflicting UV-Vis data for a similar compound were resolved by correlating λmax with solvent polarity indices, confirming the Z-configuration’s solvent-dependent hypsochromic shifts .

Q. What experimental strategies improve the condensation reaction yield between thiazolidinone precursors and benzoic acid derivatives?

Methodological Answer : Key optimizations include:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate imine formation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize charged intermediates.

- Temperature Gradients : Employ microwave-assisted synthesis (60–80°C, 30 min) to reduce side reactions, as validated for analogous acetamido-thiazolidinones .

Q. Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional reflux | 48–55 | 95 |

| Microwave-assisted | 68–72 | 98 |

Q. How do structural modifications to the furan or thiazolidinone moieties influence bioactivity, and what computational tools predict these effects?

Methodological Answer :

- SAR Studies : Replace the furan with substituted thiophenes or pyrroles to assess electronic effects on target binding (e.g., kinase inhibition). Bioassays show that electron-withdrawing groups on the furan enhance activity by 20–40% in cytotoxicity models .

- In Silico Tools :

- Molecular Docking (AutoDock Vina) : Predict binding affinities to targets like HDACs or PPAR-γ.

- QSAR Models : Use Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to correlate logP with membrane permeability .

Limitations : Experimental validation is critical, as steric effects in the Z-configuration may override computational predictions .

Q. What degradation pathways occur under physiological conditions, and how can stability studies be designed to assess them?

Methodological Answer :

- Degradation Mechanisms :

- Hydrolytic Cleavage : The thioxo group is susceptible to hydrolysis at pH >7.5, forming disulfide byproducts.

- Photooxidation : UV exposure (λ >300 nm) degrades the furan ring via singlet oxygen pathways .

- Stability Protocols :

- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (40°C, 72 hrs) and analyze degradation products via LC-MS.

- Accelerated Aging : Store samples at 40°C/75% RH for 6 months, monitoring purity by HPLC .

Data Reliability Note : Organic degradation during prolonged experiments (e.g., >9 hours) may require continuous cooling to stabilize samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.